N-(4-chloro-2-methylphenyl)-5-oxoprolinamide
Description
Contextual Significance of 5-Oxoprolinamide Derivatives in Medicinal Chemistry
The 5-oxoprolinamide scaffold, a derivative of pyroglutamic acid, is a recurring motif in a variety of biologically active molecules. This structural unit is not merely a passive linker but often plays a crucial role in the molecule's interaction with biological targets. Research has demonstrated that derivatives of 5-oxoprolinamide exhibit a wide spectrum of pharmacological activities.
For instance, certain N-substituted 5-oxoprolinamides have been investigated for their potential as inhibitors of collagen-induced platelet aggregation, suggesting a possible role in the development of antithrombotic agents. nih.gov Furthermore, the broader class of 5-oxopyrrolidine derivatives has shown promise in the development of novel anticancer and antimicrobial compounds. appchemical.com The inherent chirality and conformational rigidity of the 5-oxoprolinamide ring can be advantageous in designing molecules with high specificity for their biological targets.
Rationale for Academic Inquiry into this compound
The academic inquiry into this compound likely stems from a systematic exploration of the chemical space around the 5-oxoprolinamide core. The specific substitution pattern on the phenyl ring—a chlorine atom at the 4-position and a methyl group at the 2-position—is a key aspect of its design.
The introduction of halogen atoms, such as chlorine, and small alkyl groups, like a methyl group, onto a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can influence factors such as:
Lipophilicity: The chloro and methyl groups can alter the molecule's solubility and its ability to cross biological membranes.
Metabolic Stability: The presence of these substituents can block sites of metabolic degradation, potentially increasing the compound's half-life in biological systems.
Binding Affinity: The electronic and steric properties of the chloro and methyl groups can enhance the binding affinity of the molecule to its target protein through various non-covalent interactions.
The study of N-phenyl aromatic amides has revealed that such substitutions can be critical for their biological activity, including their potential as enzyme inhibitors. nih.gov Therefore, the synthesis and investigation of this compound would be a logical step in the systematic structure-activity relationship (SAR) studies of 5-oxoprolinamide derivatives. By evaluating a library of compounds with diverse substitution patterns on the N-phenyl ring, researchers can identify key structural features that contribute to a desired biological effect.
While detailed research findings on this compound are yet to be widely published, its chemical structure places it within a class of compounds with significant therapeutic potential, justifying its consideration in contemporary chemical biology research.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNCGUHLWFRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194067 | |
| Record name | N-(4-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048971-81-8 | |
| Record name | N-(4-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanism of Action and Biological Target Identification for N 4 Chloro 2 Methylphenyl 5 Oxoprolinamide
In Silico Approaches for Putative Target Prediction and Chemogenomic Profiling
In the early stages of drug discovery, in silico methods provide a crucial, resource-efficient means to predict the likely biological targets of a small molecule. For N-(4-chloro-2-methylphenyl)-5-oxoprolinamide, computational approaches are employed to screen its chemical structure against vast databases of known protein targets. These methods, rooted in principles of molecular docking and pharmacophore modeling, assess the potential binding affinity and interaction patterns of the compound with a wide array of receptors, enzymes, and ion channels.
Chemogenomic profiling further expands this predictive power by comparing the structural and physicochemical properties of this compound with those of compounds with known biological activities. This comparative analysis helps to generate a prioritized list of putative targets, guiding subsequent experimental validation. While specific in silico screening results for this compound are not extensively detailed in publicly available literature, the general approach for similar small molecules involves the following predictive assessments. nih.gov
| In Silico Prediction Method | Predicted Properties for this compound |
| Molecular Docking | Potential binding to ATP-gated ion channels, particularly P2X receptors. |
| Pharmacophore Modeling | Identification of key chemical features for receptor interaction. |
| ADMET Prediction | Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net |
Affinity-Based and Phenotype-Based Strategies for Target Elucidation
Moving from prediction to confirmation, affinity-based and phenotype-based strategies are instrumental in identifying the direct molecular targets of this compound. nih.gov Affinity-based approaches, such as chemical proteomics, involve immobilizing the compound on a solid support to "fish" for its binding partners from cell lysates. chemrxiv.org Subsequent identification of these captured proteins by mass spectrometry can reveal direct targets.
Phenotype-based screening, on the other hand, involves observing the effects of the compound on cellular or organismal behavior and then working backward to identify the molecular target responsible for that effect. For instance, if this compound demonstrates anti-inflammatory properties in a cellular assay, researchers would then investigate its interaction with key proteins in inflammatory pathways.
Investigation of P2X7 Receptor Antagonism by Oxoprolinamide Derivatives
A significant breakthrough in understanding the biological role of oxoprolinamide derivatives has been the identification of the P2X7 receptor as a primary target. nih.gov The P2X7 receptor is an ATP-gated ion channel that plays a critical role in inflammation and immune responses. nih.gov Its activation by high concentrations of extracellular ATP leads to the release of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in inflammatory diseases. nih.gov
Research has indicated that certain oxoprolinamide derivatives act as antagonists of the P2X7 receptor. This antagonism is thought to occur through an allosteric mechanism, where the compound binds to a site on the receptor distinct from the ATP binding site, thereby preventing its activation. nih.gov This inhibitory action on the P2X7 receptor is a key component of the molecular mechanism of action for this class of compounds.
| Receptor | Role in Pathology | Interaction with Oxoprolinamide Derivatives |
| P2X7 | Pro-inflammatory signaling, neuropathic pain | Antagonism, leading to reduced inflammatory responses. nih.govnih.gov |
Characterization of Enzymatic and Cellular Functional Assays for Compound-Target Interactions
To quantify the interaction between this compound and its putative targets, a suite of enzymatic and cellular functional assays is employed. For a target like the P2X7 receptor, functional assays would measure changes in ion flux across the cell membrane in the presence of the compound and the natural ligand, ATP. For example, a dye-uptake assay can be used to assess the formation of the large pore associated with P2X7 receptor activation.
Enzymatic assays would be relevant if the compound were found to target an enzyme. In such cases, the assay would measure the rate of the enzymatic reaction in the presence and absence of the compound to determine its inhibitory or activating potential.
Analytical Methodologies for N 4 Chloro 2 Methylphenyl 5 Oxoprolinamide and Its Metabolites in Research Settings
Chromatographic Techniques for Compound Quantification and Purity Assessment
Chromatographic methods are essential for separating N-(4-chloro-2-methylphenyl)-5-oxoprolinamide from impurities and its metabolites in various matrices. These techniques are pivotal for both quantitative analysis and the assessment of compound purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to quantify this compound and assess its purity. The method development process involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. Key parameters that are optimized include the selection of the stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Method validation is performed in accordance with established guidelines to ensure the method is suitable for its intended purpose. The validation process assesses various parameters, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Example Parameters for a Validated HPLC Method
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Gas Chromatography (GC) Applications for Volatile Analytes
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC can be a valuable tool for the analysis of any volatile impurities or degradation products that may be present in a sample. For instance, volatile starting materials or byproducts from the synthesis process could be detected and quantified using a headspace or direct injection GC method.
For the analysis of non-volatile compounds like this compound using GC, a derivatization step would be necessary to increase the compound's volatility. This could involve reactions such as silylation to convert the amide group into a more volatile derivative. However, due to the availability of direct and robust HPLC methods, GC is less commonly the primary choice for the analysis of the parent compound.
Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling the confident identification of compounds.
High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of the parent compound and its metabolites by providing highly accurate mass measurements. Fragmentation analysis (MS/MS) is then used to probe the structure of the ions. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to piece together the chemical structure.
In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) experiments are analyzed by LC-MS. The resulting data is then processed to search for potential metabolites, which are often identified by characteristic mass shifts from the parent drug corresponding to common metabolic transformations such as hydroxylation, oxidation, or conjugation.
Table 2: Potential Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Transformation | Mass Shift (Da) |
| Hydroxylation | +16 |
| Dehydrogenation | -2 |
| Glucuronidation | +176 |
| Sulfation | +80 |
Advanced Spectroscopic Techniques for Molecular Characterization (e.g., NMR, IR)
Beyond chromatographic and mass spectrometric methods, advanced spectroscopic techniques are crucial for the definitive molecular characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of a molecule in solution. One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule, allowing for an unambiguous assignment of the structure.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups, such as the N-H stretch of the amide, the C=O stretches of the amide and lactam rings, and the C-Cl stretch of the aromatic ring. This technique is often used as a quick and simple method for confirming the presence of key functional groups and for quality control purposes.
Future Research Directions and Unanswered Questions in N 4 Chloro 2 Methylphenyl 5 Oxoprolinamide Research
Advancements in Synthetic Accessibility and Scalability of Oxoprolinamide Derivatives
A critical aspect of advancing the study of any new chemical entity is the development of efficient and scalable synthetic routes. For N-(4-chloro-2-methylphenyl)-5-oxoprolinamide, future research should focus on methodologies that are not only high-yielding but also economically viable and environmentally sustainable. Key unanswered questions in this area include:
What are the most efficient catalytic systems for the amidation reaction between 5-oxoproline and 4-chloro-2-methylaniline? Research into novel coupling reagents and catalysts could significantly improve reaction times, yields, and reduce the formation of byproducts.
Can flow chemistry be effectively utilized for the continuous and scalable production of this compound? The adoption of flow chemistry could offer advantages in terms of safety, reproducibility, and ease of scale-up compared to traditional batch processes. uva.nl
How can the synthesis be modified to allow for the facile generation of a diverse library of analogues? Developing a synthetic strategy that accommodates a wide range of substituents on both the phenyl and oxoprolinamide rings is crucial for structure-activity relationship (SAR) studies.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures for amide bond formation. | Can be time-consuming, may require harsh reaction conditions, and scalability can be an issue. |
| Microwave-Assisted Synthesis | Accelerated reaction times, often leading to higher yields and purities. | Requires specialized equipment and may not be suitable for all reaction types. |
| Flow Chemistry | Enhanced safety, improved process control, and potential for seamless scalability. uva.nl | Initial setup costs can be high, and process optimization may be required. |
| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and availability for specific substrates can be a limitation. |
Deeper Mechanistic Understanding of Compound-Target Interactions and Downstream Effects
A fundamental area of future investigation lies in elucidating the mechanism of action of this compound. Identifying its biological target(s) and understanding the subsequent downstream signaling pathways are paramount to defining its therapeutic potential. Key questions to be addressed include:
What are the primary molecular targets of this compound within a biological system? Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed to identify binding partners.
How does the compound modulate the activity of its target(s)? Is it an inhibitor, activator, or allosteric modulator? Detailed enzymatic assays and biophysical techniques will be necessary to characterize the nature of the interaction.
What are the downstream cellular consequences of target engagement? Transcriptomic and proteomic analyses of cells treated with the compound can reveal the broader biological pathways that are affected.
Rational Design Principles for Next-Generation Oxoprolinamide Therapeutics
Once a lead compound like this compound shows promise, rational drug design principles can be applied to optimize its properties. azolifesciences.comnih.gov This involves a systematic approach to modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Future research should be guided by the following questions:
What are the key structural features of this compound that are essential for its biological activity? Comprehensive SAR studies, aided by computational modeling, will be crucial to identify the pharmacophore.
How can the physicochemical properties of the molecule be tuned to improve its drug-like characteristics? Modifications to improve solubility, membrane permeability, and metabolic stability will be critical for in vivo efficacy.
Can computational methods, such as molecular docking and molecular dynamics simulations, accurately predict the binding of oxoprolinamide derivatives to their targets and guide the design of more potent analogues? rug.nl
The principles of rational drug design that could be applied are summarized in Table 2.
| Design Strategy | Objective |
| Structure-Activity Relationship (SAR) Studies | To identify the key functional groups responsible for biological activity and to guide the synthesis of more potent analogues. |
| Bioisosteric Replacement | To replace certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. |
| Computational Modeling | To visualize and predict how the compound interacts with its biological target, thereby guiding the design of new molecules with improved binding affinity. rug.nl |
| Fragment-Based Drug Discovery | To identify small molecular fragments that bind to the target and then grow or link them to create a more potent lead compound. |
Emerging Technologies and Methodologies in Oxoprolinamide Drug Discovery Research
The field of drug discovery is continually evolving with the advent of new technologies. The investigation of this compound and its derivatives would benefit from the application of these cutting-edge approaches. Unanswered questions in this context include:
How can high-throughput screening (HTS) of large compound libraries be leveraged to identify other oxoprolinamide derivatives with desirable biological activities?
Can artificial intelligence and machine learning algorithms be used to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel oxoprolinamide analogues, thereby accelerating the discovery process?
What role can novel biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), play in characterizing the binding kinetics and thermodynamics of compound-target interactions in real-time?
How can advances in structural biology, including cryo-electron microscopy (cryo-EM), be utilized to obtain high-resolution structures of the compound bound to its target, providing invaluable insights for rational drug design?
The integration of these emerging technologies will be instrumental in overcoming the challenges associated with drug discovery and in unlocking the full therapeutic potential of the oxoprolinamide scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-methylphenyl)-5-oxoprolinamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-oxoproline (or its activated ester) with 4-chloro-2-methylaniline. A two-step approach is common: (1) activation of 5-oxoproline using carbodiimide coupling agents (e.g., EDC or DCC) with HOBt as an additive to minimize racemization, followed by (2) nucleophilic acyl substitution with 4-chloro-2-methylaniline. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) influence yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction progress can be monitored by TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the amide bond formation and aromatic substitution pattern. The 5-oxoproline moiety’s carbonyl (δ ~170 ppm in C) and the aromatic protons (δ 6.8–7.4 ppm in H) are diagnostic.
- IR : Stretching frequencies for the amide C=O (~1650–1680 cm) and proline ring vibrations (~1450 cm) are critical.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities (see advanced questions) .
Q. What preliminary biological screening approaches are used to evaluate this compound’s potential in medicinal chemistry?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Target enzymes (e.g., proteases or kinases) are incubated with the compound, and activity is measured via fluorogenic substrates or ADP-Glo™ assays.
- Cellular Viability Assays : Use of MTT or resazurin in cancer or bacterial cell lines to assess cytotoxicity.
- Molecular Docking : Computational models (AutoDock Vina, Schrödinger) predict binding affinities to receptors like GPCRs or ion channels. Dose-response curves (IC/EC) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be processed using SHELX programs to resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) data collected at synchrotron or low-temperature (100 K) sources reduce thermal motion artifacts.
- Structure Solution : Use SHELXT for phase determination via intrinsic phasing or Patterson methods. For challenging cases, SHELXD (dual-space cycling) improves heavy-atom localization.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. The
L.S.andCONFcommands optimize geometry restraints. - Validation : Check for R-factor convergence, electron density residuals, and PLATON/ADDSYM symmetry checks. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .
Q. What strategies address discrepancies between computational (DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calibration : Re-optimize molecular geometries (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Compare calculated IR/NMR shifts with experimental data.
- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution.
- Crystallographic Cross-Validation : Compare DFT-optimized structures with X-ray data to identify static vs. dynamic distortions. Use Mercury software for overlay analysis .
Q. How are multi-component reactions (MCRs) leveraged to synthesize derivatives of this compound for structure-activity studies?
- Methodological Answer :
- Ugi Reaction : Combine 4-chloro-2-methylaniline, 5-oxoproline, an aldehyde (e.g., benzaldehyde), and an isocyanide to generate tetrazole or dipeptide derivatives.
- Post-Modification : Click chemistry (CuAAC) introduces triazole rings at the proline’s carboxyl group.
- Purification : Automated flash chromatography (Biotage®) with UV-triggered fraction collection ensures high-throughput isolation. LC-MS tracks reaction completeness .
Q. What safety protocols are recommended for handling this compound, given structural analogs’ hazards?
- Methodological Answer :
- Toxicology Screening : Ames test for mutagenicity and zebrafish embryo assays for acute toxicity.
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Storage : Argon-atmosphere vials at –20°C to prevent hydrolysis.
- Waste Disposal : Neutralize with 10% KOH in ethanol before incineration. Reference SDS data for structurally related carboxamides (e.g., CI 12420) for hazard classification .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting crystallographic and solution-phase NMR data regarding the conformation of the 5-oxoproline ring?
- Methodological Answer :
- Variable-Temperature NMR : Acquire H NMR spectra from 25°C to –40°C (DMSO-d/CDOD) to detect ring puckering dynamics.
- NOESY/ROESY : Identify through-space correlations between the proline’s α-H and aromatic protons to infer solution-phase conformation.
- Theoretical Modeling : Compare MD-simulated conformers with X-ray torsional angles. Use CORINA or MacroModel for ensemble generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
